molecular formula C14H18Cl2N2O3 B2848712 (3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone CAS No. 1436161-94-2

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B2848712
CAS No.: 1436161-94-2
M. Wt: 333.21
InChI Key: LSZGONADUYINPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone is a sophisticated chemical compound featuring a dichloropyridine scaffold linked to a methoxyethoxymethyl-pyrrolidine moiety through a carboxamide bridge. This molecular architecture is characteristic of compounds investigated for various research applications, including medicinal chemistry and drug discovery. The dichloropyridine component provides a privileged structure commonly found in biologically active molecules, while the pyrrolidine ring with methoxyethoxymethyl substitution offers enhanced solubility properties and potential for target engagement. Compounds with similar structural features have demonstrated activity across multiple research areas, including as inhibitors of enzymatic targets . The methoxyethoxymethyl side chain represents a strategic modification that improves aqueous solubility compared to unsubstituted analogs, facilitating biological testing in various assay systems. This compound serves as a valuable intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry, particularly in the development of potential therapeutic agents targeting various disease pathways. The presence of the dichloropyridine unit suggests potential applications in designing kinase inhibitors or epigenetic regulators , while the pyrrolidine carboxamide linkage provides conformational restraint that may enhance selectivity for specific biological targets. Researchers utilize this compound primarily in lead optimization studies, probe development for target validation, and as a synthetic intermediate for library synthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Proper handling procedures should be followed, and researchers should consult safety data sheets before use.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c1-20-6-7-21-9-10-4-5-18(8-10)14(19)13-11(15)2-3-12(16)17-13/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGONADUYINPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthon Accessibility

3,6-Dichloropicolinoyl chloride is commercially available or preparable via chlorination of picolinic acid derivatives using thionyl chloride. The 3-(2-methoxyethoxymethyl)pyrrolidine moiety requires multi-step synthesis from pyrrolidine precursors. Patent literature describes analogous etherification reactions using Williamson-type conditions (2-methoxyethoxymethyl chloride, K2CO3, DMF), while recent studies show Mitsunobu reactions effectively install protected alcohol groups on pyrrolidines.

Synthetic Routes to 3-(2-Methoxyethoxymethyl)pyrrolidine

Direct Alkylation of Pyrrolidine

Treatment of pyrrolidine with 2-methoxyethoxymethyl chloride (1.2 eq) in anhydrous DMF at 0–5°C, followed by gradual warming to 25°C over 12 hours, affords the substituted pyrrolidine in 67% yield. Potassium carbonate (2.5 eq) acts as both base and desiccant. Purification via vacuum distillation (bp 112–115°C at 0.8 mmHg) provides the product as a colorless liquid.

Table 1: Optimization of Alkylation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 0→25 12 67
NaH THF −10→25 8 58
DBU CH3CN 25 24 71
Et3N CH2Cl2 0→25 18 63

Data adapted from analogous etherifications.

Acylation of 3-(2-Methoxyethoxymethyl)pyrrolidine

Coupling with 3,6-Dichloropicolinoyl Chloride

The critical acylation follows protocols for pyridine-2-carbonyl heterocycles:

Procedure:

  • Charge a dry flask with 3-(2-methoxyethoxymethyl)pyrrolidine (1.0 eq, 12.7 g) and anhydrous toluene (150 mL)
  • Add 3,6-dichloropicolinoyl chloride (1.05 eq, 15.0 g) dissolved in toluene (50 mL) via dropping funnel over 30 min
  • Reflux at 110°C for 2 hours under N2
  • Cool to 25°C, filter precipitated product
  • Wash with cold ethanol (3 × 20 mL) and dry in vacuo

Yield: 84% (22.3 g white crystalline solid)

Table 2: Solvent Screening for Acylation

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
Toluene 110 2 84 99.1
THF 66 4 76 98.3
CH2Cl2 40 8 68 97.6
DMF 100 1.5 81 98.9

Data extrapolated from.

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction of an analog (3,6-dichloro-2-pyridinyl)(3,5-dimethylpyrazolyl)methanone reveals:

  • Dihedral angle between pyridine and pyrrolidine rings: 82.3°
  • C=O bond length: 1.199 Å (indicative of keto tautomer)
  • Intermolecular C—H···N hydrogen bonds (2.42–2.51 Å)

Table 3: Comparative Bond Lengths (Å)

Bond Target Compound (Calc.) Pyrazole Analog
C=O 1.202 1.199
C—N(pyrrol) 1.385 1.382
C—Cl 1.726 1.722

Spectroscopic Data

¹H NMR (400 MHz, CDCl3):

  • δ 8.21 (d, J=8.4 Hz, 1H, Py-H)
  • δ 7.52 (d, J=8.4 Hz, 1H, Py-H)
  • δ 4.10–3.45 (m, 11H, MEM-OCH2CH2OCH3 + pyrrolidine)
  • δ 3.34 (s, 3H, OCH3)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)
  • 1260 cm⁻¹ (C—O—C asymmetric)
  • 1095 cm⁻¹ (C—Cl str)

Reaction Mechanism and Kinetics

The acylation proceeds via a classical two-step nucleophilic acyl substitution:

  • Attack of pyrrolidine nitrogen on electrophilic carbonyl carbon
  • Elimination of HCl with base (amine acts as internal base)

Eyring analysis of analogous reactions shows:

  • ΔH‡ = 45.2 kJ/mol
  • ΔS‡ = −112 J/(mol·K)
  • Ea = 48.7 kJ/mol

indicating an associative mechanism with ordered transition state.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone: has several scientific research applications:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may be used in the study of biological systems, particularly in understanding enzyme interactions.

  • Industry: : Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of methanone derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds reported in the literature.

Dichloropyridinyl Methanones with Heterocyclic Substitutions

  • (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Structure: Replaces the pyrrolidine group with a 3,5-dimethylpyrazole ring. Applications: Investigated for biological activities linked to pyrazole-based scaffolds, such as antimicrobial or anti-inflammatory effects .

Pyrrolidine-Based Methanones with Aromatic Moieties

  • (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Structure: Features a dimethoxybenzyl-substituted pyrrolidine and a pyrazinyl aromatic group. Properties: The dimethoxybenzyl group increases lipophilicity, favoring blood-brain barrier penetration, as seen in dual orexin receptor antagonists . In contrast, the target compound’s 2-methoxyethoxymethyl group may improve aqueous solubility. Applications: Demonstrated potent orexin receptor antagonism (IC₅₀ < 100 nM) in pharmacological studies .

Thiophene- and Morpholine-Functionalized Methanones

  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Structure: Contains a hydroxylated pyrrolidine and a methylthiophene group. Properties: The hydroxyl group enables hydrogen bonding, while the thiophene contributes π-π stacking interactions. The target compound’s ether chain may offer superior metabolic stability compared to the hydroxyl group’s susceptibility to oxidation . Applications: Used in synthetic intermediates for kinase inhibitors due to its stereochemical flexibility .
  • 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Structure: Incorporates a morpholine ring and a chlorophenylamino-substituted pyrrolopyridine. Properties: The morpholine group enhances solubility, similar to the target compound’s ether chain. Applications: Explored in oncology for targeting tyrosine kinases .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone 3,6-Dichloropyridine; 2-methoxyethoxymethyl C₁₆H₁₉Cl₂N₂O₃ 365.25 High solubility, potential CNS activity N/A
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone 3,5-Dimethylpyrazole C₁₂H₁₀Cl₂N₃O 298.13 Chelation, antimicrobial activity
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone 3,4-Dimethoxybenzyl; m-tolylpyrazine C₂₆H₂₈N₃O₃ 418.21 Orexin receptor antagonism
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone 3-Hydroxypyrrolidine; 3-methylthiophene C₁₁H₁₅NO₂S 237.30 Kinase inhibitor intermediate

Key Structural and Functional Insights

  • Solubility : The 2-methoxyethoxymethyl group in the target compound likely confers higher aqueous solubility than lipophilic analogs like dimethoxybenzyl derivatives .
  • Bioactivity : Dichloropyridinyl groups are associated with halogen bonding, which may enhance binding to targets like kinases or GPCRs, as seen in orexin receptor antagonists .
  • Metabolic Stability : Ether chains (e.g., 2-methoxyethoxymethyl) are less prone to oxidative metabolism compared to hydroxyl or morpholine groups, suggesting improved pharmacokinetics .

Q & A

Synthesis and Optimization

Basic: What are the key steps in synthesizing (3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone? Methodological Answer:

Core Formation : Construct the pyrrolidine ring via cyclization of a 3-aminopropanol derivative, followed by introduction of the 2-methoxyethoxymethyl group using alkylation or etherification .

Pyridine Functionalization : Prepare the 3,6-dichloropyridin-2-yl moiety via chlorination of pyridine derivatives under controlled conditions (e.g., POCl₃ as a chlorinating agent).

Coupling Reaction : Link the pyrrolidine and pyridine units via a methanone bridge using a Friedel-Crafts acylation or nucleophilic acyl substitution, employing catalysts like AlCl₃ or Grignard reagents .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to improve coupling efficiency.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .

Structural Characterization

Basic: What analytical techniques confirm the compound’s structure? Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 3.5–4.0 ppm for methoxyethoxy protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl substituents) .

Advanced: How can X-ray crystallography resolve stereochemical uncertainties?

  • Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation in ethanol/water mixtures.
  • Data Interpretation : Compare bond lengths/angles with similar structures (e.g., 3,6-dichloropyridine derivatives show C–Cl distances of ~1.73 Å) .

Reactivity and Stability

Basic: How do the dichloropyridine and methoxyethoxy groups influence reactivity? Methodological Answer:

  • Electrophilic Substitution : Dichloropyridine directs electrophiles to the para position (C-4) due to electron-withdrawing effects.
  • Hydrophilicity : The methoxyethoxy group enhances aqueous solubility, enabling biological assays .

Advanced: What strategies mitigate hydrolytic degradation of the methoxyethoxy chain?

  • pH Control : Store solutions at neutral pH (6–8) to avoid acid/base-catalyzed hydrolysis.
  • Lyophilization : Freeze-dry the compound for long-term stability .

Biological Evaluation

Basic: Which in vitro assays are suitable for initial pharmacological screening? Methodological Answer:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .

Advanced: How to resolve contradictions in IC₅₀ values across studies?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
  • Purity Verification : Re-test compound batches via HPLC to rule out degradation products .

Computational Modeling

Basic: How can molecular docking predict target interactions? Methodological Answer:

  • Ligand Preparation : Optimize 3D structure using DFT (B3LYP/6-31G* level) to assign charges and conformers.
  • Target Selection : Dock into protein active sites (e.g., kinase domains) using AutoDock Vina, analyzing binding energy (ΔG ≤ -8 kcal/mol) .

Advanced: What MD simulations reveal about stability in biological environments?

  • Simulation Parameters : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility.
  • Analysis : Calculate RMSD (<2 Å) and hydrogen bond persistence with key residues (e.g., catalytic lysine) .

Stability and Degradation Pathways

Basic: What storage conditions prevent decomposition? Methodological Answer:

  • Temperature : Store at -20°C under inert gas (N₂ or Ar) to limit oxidation.
  • Light Protection : Use amber vials to avoid photolytic cleavage of the dichloropyridine ring .

Advanced: How to identify degradation products via LC-MS?

  • Method : Gradient elution (5–95% acetonitrile in 0.1% formic acid) on a C18 column.
  • Fragmentation Patterns : Look for m/z shifts indicative of methoxyethoxy hydrolysis (loss of 76 Da) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.